5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
Overview
Description
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is an organic compound with a complex structure that includes a carboxyethyl group, a phenylthio group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylthio Group:
Acetic Acid Moiety Addition: The phenylacetic acid moiety is introduced through a Friedel-Crafts acylation reaction, using acetic anhydride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxyl group to an alcohol.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and reduced sulfur compounds.
Substitution: Various substituted phenylthio derivatives.
Scientific Research Applications
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression Modulation: Affecting the expression of genes involved in inflammation, cell growth, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Carboxyethyl)-2-(phenylthio)benzoic acid
- 5-(1-Carboxyethyl)-2-(phenylthio)phenylpropionic acid
- 5-(1-Carboxyethyl)-2-(phenylthio)phenylbutyric acid
Uniqueness
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(carboxymethyl)-4-phenylsulfanylphenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-11(17(20)21)12-7-8-15(13(9-12)10-16(18)19)22-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKQCCUGCHJSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing metal-organic complexes with Zaltoprofen?
A: Researchers are exploring the use of Zaltoprofen as a building block in supramolecular chemistry due to its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of diverse structures with intriguing properties [, , , ]. These metal-organic complexes hold potential applications in various fields, including catalysis, sensing, and drug delivery.
Q2: What types of structures have been synthesized using Zaltoprofen as a ligand?
A2: Studies have demonstrated the synthesis of various structural motifs using Zaltoprofen, including:
- Zero-dimensional (0-D) structures: These are discrete molecular entities, such as the binuclear complex [Zn2(Zaltoprofen)2(phen)2], where phen represents 1,10-phenanthroline [].
- One-dimensional (1-D) structures: These include zigzag chains, as observed in [Cd(Zaltoprofen)(phen)]n [].
- Two-dimensional (2-D) structures: Researchers have synthesized 2-D networks with Zaltoprofen, such as those found in [Zn(Zaltoprofen)(H2O)]n, which exhibits alternating left- and right-handed helical chains [].
Q3: What role do hydrogen bonds and π–π stacking interactions play in these structures?
A: Hydrogen bonds and π–π stacking interactions contribute significantly to the stability and packing of these metal-organic complexes. For instance, in the 0-D structure of [Zn2(Zaltoprofen)2(phen)2], π–π stacking interactions and C‒H···O hydrogen bonds are crucial for the formation of the extended 3-D supramolecular network []. In the 1-D zigzag chain structure of [Cd(Zaltoprofen)(phen)]n, π–π stacking interactions link the chains, creating a 2-D layer [].
Q4: Have any interesting fluorescent properties been observed in these complexes?
A: While not all synthesized complexes exhibit fluorescence, a lanthanide-based coordination polymer, [La(HL2)2(L2)3]n, where HL2 represents 2-thiophenecarboxylic acid, displayed fluorescence at room temperature []. This finding suggests the potential of using Zaltoprofen and similar ligands in developing novel fluorescent materials.
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